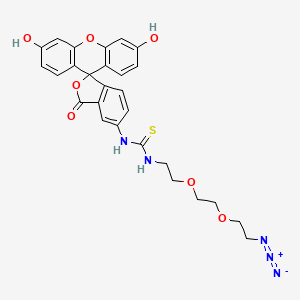

Fluorescein-PEG2-Azide

Descripción

Propiedades

IUPAC Name |

1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPFCAHUXVVHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fluorescein-PEG2-Azide for Researchers and Drug Development Professionals

Introduction: Fluorescein-PEG2-Azide is a versatile chemical probe that integrates a bright fluorescein fluorophore with a bioorthogonal azide handle through a flexible diethylene glycol (PEG2) spacer. This unique combination of moieties makes it an invaluable tool for researchers, scientists, and drug development professionals in a wide array of applications, including bioconjugation, live-cell imaging, and the development of targeted therapeutics. The fluorescein component provides a strong, well-characterized green fluorescent signal, while the azide group enables highly specific covalent modification of alkyne-containing molecules via "click chemistry." The hydrophilic PEG spacer enhances aqueous solubility and minimizes steric hindrance, improving the biocompatibility and performance of the conjugate in biological systems.

Core Properties and Specifications

This compound is a bright, green-emitting fluorescent dye derivative that contains an azide group, which facilitates its use in click chemistry.[1] The hydrophilic PEG spacer increases its solubility in aqueous media and reduces steric hindrance during conjugation reactions.[1]

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C27H25N5O7S | [1][2] |

| Molecular Weight | 563.59 g/mol | [2] |

| CAS Number | 1146195-72-3 | [1][2] |

| Appearance | Solid powder | [2] |

| Purity | >95% | [2][3] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

Spectroscopic Properties

| Property | Value | Source |

| Excitation Maximum (λex) | ~494 nm | [1] |

| Emission Maximum (λem) | ~517 nm | [1] |

Storage and Handling

| Condition | Recommendation | Source |

| Storage Temperature | -20°C | [1] |

| Shipping Condition | Ambient Temperature | [1][2] |

| Handling | Store protected from light and moisture. | [4] |

Key Applications and Methodologies

The primary utility of this compound lies in its ability to participate in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for labeling a wide range of biomolecules.

Bioconjugation of Proteins and Peptides

This compound can be used to fluorescently label proteins and peptides that have been modified to contain an alkyne group. This allows for the sensitive detection and quantification of the target protein in various assays.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Anhydrous DMSO or DMF

-

Purification supplies (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of THPTA in water or DMSO.

-

Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the this compound. A 2-10 fold molar excess of the azide probe is recommended.

-

Add the THPTA solution to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the fresh Sodium Ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

-

-

Characterization:

-

Confirm conjugation by measuring the absorbance at 280 nm (for the protein) and 494 nm (for fluorescein).

-

Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

References

Fluorescein-PEG2-Azide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein-PEG2-Azide, a versatile fluorescent probe widely utilized in biological research and drug development. We will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application in bioorthogonal chemistry.

Core Properties and Structure

This compound is a bifunctional molecule that integrates a fluorescein fluorophore, a short polyethylene glycol (PEG) spacer, and a terminal azide group. This combination of moieties makes it an invaluable tool for fluorescently labeling and tracking biomolecules. The fluorescein component provides a strong green fluorescence signal, while the hydrophilic PEG spacer enhances aqueous solubility and minimizes steric hindrance during conjugation.[1][2][3][4] The azide group serves as a chemical handle for highly specific and efficient "click chemistry" reactions, allowing for covalent attachment to alkyne-modified biomolecules.[1][3][5][6]

Chemical Structure

The fundamental structure of this compound consists of a fluorescein core linked via a thiourea bond to a diethylene glycol (PEG2) spacer, which is terminated with an azide group.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is defined by its specific physicochemical and spectral characteristics. The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 1146195-72-3[1][2][3] |

| Molecular Formula | C27H25N5O7S[1][2][3] |

| Molecular Weight | 563.59 g/mol [1][2] |

| Appearance | Solid powder[2] |

| Property | Value |

| Excitation Maximum (λex) | ~494 nm[1][3] |

| Emission Maximum (λem) | ~517 nm[1][3] |

| Solubility | Soluble in DMSO, DMF, DCM[1][3] |

| Purity | Typically >95% |

| Storage | -20°C, protected from light[2][3] |

Experimental Protocols

This compound is primarily employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for the fluorescent labeling of biomolecules. Below are detailed protocols for common applications.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines the steps for labeling an alkyne-modified DNA or RNA oligonucleotide with this compound.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO (anhydrous)

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

5 mM Ascorbic Acid in water (prepare fresh)

-

10 mM Copper(II)-TBTA complex in 55% DMSO

-

Nuclease-free water

-

3% Lithium perchlorate in acetone

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

-

Reaction Setup:

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to 50% of the total reaction volume and vortex.

-

Prepare a 10 mM stock solution of this compound in DMSO. Add the azide stock solution to the reaction mixture to a final concentration 1.5 times the oligonucleotide concentration and vortex.

-

-

Catalyst Addition:

-

Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA complex to a final concentration of 0.5 mM.

-

-

Incubation: Flush the tube with inert gas, cap it tightly, and vortex thoroughly. Incubate at room temperature overnight.

-

Purification:

-

Add a 4-fold excess volume of 3% lithium perchlorate in acetone to precipitate the labeled oligonucleotide.

-

Centrifuge to pellet the conjugate, remove the supernatant, and wash the pellet with acetone.

-

Air-dry the pellet and resuspend in a suitable buffer.

-

Protocol 2: Live Cell Imaging of Alkyne-Labeled Biomolecules

This protocol describes the labeling of live cells that have been metabolically labeled with an alkyne-containing precursor.

Materials:

-

Live cells cultured on coverslips, pre-labeled with an alkyne-containing metabolic precursor

-

This compound

-

Anhydrous DMSO

-

Complete cell culture medium (pre-warmed)

-

Phosphate-Buffered Saline (PBS, pre-warmed)

-

Imaging buffer (e.g., HBSS)

-

Fluorescence microscope with a standard FITC filter set

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store unused stock solution at -20°C, protected from light.

-

Prepare Labeling Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 5-25 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Labeling:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Wash:

-

Remove the labeling solution.

-

Wash the cells three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope.

-

Visualizations

Experimental Workflow: Live Cell Labeling and Imaging

The following diagram illustrates the key steps in a typical live-cell imaging experiment using this compound.

Caption: Workflow for live cell labeling and imaging.

Click Chemistry Reaction Pathway

This diagram shows the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and an alkyne-modified biomolecule.

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Logical Workflow: Troubleshooting Poor Signal

This decision tree provides a logical workflow for troubleshooting experiments that result in a weak or no fluorescent signal.

Caption: Troubleshooting guide for weak fluorescence.

References

An In-depth Technical Guide to the Synthesis and Purification of Fluorescein-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fluorescein-PEG2-Azide, a heterobifunctional fluorescent linker crucial for bioconjugation, chemical biology, and drug development. This molecule incorporates a fluorescein moiety for fluorescent detection, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for "click chemistry" applications.

Overview of this compound

This compound is a versatile chemical tool that enables the covalent labeling of various biomolecules. The fluorescein component allows for the sensitive detection and quantification of the labeled species using fluorescence-based techniques. The azide group provides a bioorthogonal handle for highly specific and efficient conjugation to alkyne-modified molecules or surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The hydrophilic PEG2 spacer improves the water solubility of the molecule and provides a flexible linker between the fluorophore and the azide group.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Chemical Formula | C27H25N5O7S | [1] |

| Molecular Weight | 563.6 g/mol | [1] |

| CAS Number | 1146195-72-3 | [1] |

| Purity | Typically >95% | [1] |

| Appearance | Orange/yellow solid | [2] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Excitation Maximum (λex) | ~494 nm | [1] |

| Emission Maximum (λem) | ~517 nm | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an amine-reactive derivative of fluorescein, such as fluorescein isothiocyanate (FITC), with an amino-PEG-azide linker. The isothiocyanate group of FITC reacts with the primary amine of the PEG linker to form a stable thiourea bond.

Reaction Scheme

The chemical reaction for the synthesis of this compound from Fluorescein 5(6)-isothiocyanate and Azido-PEG2-amine is depicted below.

Experimental Protocol

This protocol is a representative procedure based on established methods for labeling primary amines with FITC. Optimization of reactant ratios, reaction time, and temperature may be necessary to achieve the highest yield and purity.

Materials:

-

Fluorescein 5(6)-isothiocyanate (FITC)

-

Azido-PEG2-amine (1-amino-3,6-dioxa-8-azidooctane)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Reaction vial (amber or covered in foil)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Reactants:

-

Dissolve Azido-PEG2-amine in anhydrous DMF or DMSO to a final concentration of approximately 10-20 mg/mL.

-

Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Reaction Setup:

-

In a reaction vial protected from light, add the Azido-PEG2-amine solution.

-

To the stirred solution, add a 1.1 to 1.5 molar equivalent of the FITC solution dropwise.

-

Add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture. The base acts as a catalyst by deprotonating the primary amine.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature (20-25°C) for 4-12 hours in the dark.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane/methanol).

-

-

Work-up (optional):

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials and any side products. High-performance liquid chromatography (HPLC) is the recommended method for obtaining high-purity this compound.

Purification Workflow

Preparative HPLC Protocol

Instrumentation and Materials:

-

Preparative Reverse-Phase HPLC system with a UV-Vis detector

-

C18 reverse-phase preparative column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Dissolve the crude product in a minimal amount of Mobile Phase A.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the prepared sample onto the column.

-

Elute the product using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 90% Mobile Phase B over 30-40 minutes.

-

Monitor the elution profile at the absorbance maximum of fluorescein (~494 nm) and a lower wavelength (e.g., 254 nm) to detect other components.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak that exhibits the characteristic yellow-orange color of fluorescein.

-

Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

-

-

Product Isolation:

-

Pool the fractions containing the pure product.

-

Remove the acetonitrile by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Data

| Technique | Expected Results |

| Analytical RP-HPLC | A single major peak with a purity of >95% as determined by peak area integration. |

| Mass Spectrometry (ESI-MS) | An observed mass-to-charge ratio (m/z) corresponding to the calculated molecular weight of this compound (563.6 g/mol ). For example, [M+H]+ = 564.6. |

| ¹H NMR | The spectrum should show characteristic peaks for the fluorescein core, the PEG linker, and the protons adjacent to the azide group. |

Applications

This compound is a valuable reagent in various research and development areas, including:

-

Bioconjugation: Labeling of proteins, peptides, antibodies, and nucleic acids for subsequent detection and analysis.[3]

-

Fluorescence Microscopy: Visualization of cellular components and processes.

-

Flow Cytometry: Identification and sorting of labeled cells.

-

Drug Delivery: As a component of fluorescently tagged drug delivery systems for tracking and biodistribution studies.

-

PROTACs and ADCs: Incorporation into Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) as a fluorescent tag.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined protocols, researchers can produce this important fluorescent linker for a wide range of applications in life sciences and drug discovery. The versatility of this compound, with its fluorescent reporter and bioorthogonal handle, makes it an indispensable tool for the modern chemical biologist and drug development professional.

References

A Technical Guide to the Solubility of Fluorescein-PEG2-Azide in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fluorescein-PEG2-Azide, a widely used fluorescent probe in bioconjugation and cellular imaging. This document offers a detailed analysis of its solubility in dimethyl sulfoxide (DMSO) and various aqueous buffers, supported by experimental protocols and key data presented for practical laboratory use.

Core Concepts: Understanding Solubility

This compound is a bifunctional molecule comprising a fluorescent fluorescein moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group. The PEG spacer is crucial in enhancing the molecule's solubility in aqueous media, a desirable characteristic for biological applications.[1][2][3][4] The azide group enables covalent attachment to alkyne-containing molecules via "click chemistry," a highly efficient and specific conjugation reaction.

While manufacturers consistently report that this compound is soluble in organic solvents like DMSO, dimethylformamide (DMF), and dichloromethane (DCM), its behavior in aqueous solutions is more nuanced and critical for its application in biological systems.[1][2][3][5]

Quantitative Solubility Data

Precise quantitative data on the maximum solubility of this compound is not extensively published. However, practical guidance can be derived from established experimental protocols for similar fluorescent azide probes. The following table summarizes the qualitative solubility and recommended stock solution concentrations.

| Solvent/Buffer System | Qualitative Solubility | Recommended Stock Concentration | Practical Working Concentration |

| DMSO | Soluble[1][2][3][5] | 1-10 mM or 10 mg/mL | N/A |

| Aqueous Buffers (e.g., PBS) | Soluble (enhanced by PEG linker)[1][2][3][4] | N/A | 5-25 µM (from DMSO stock) |

| Cell Culture Media | Soluble (when diluted from DMSO stock) | N/A | 5-25 µM (from DMSO stock) |

Note: The working concentrations in aqueous buffers and cell culture media are typically achieved by diluting a concentrated stock solution prepared in DMSO. The final concentration of DMSO in the aqueous solution should be kept to a minimum to avoid solvent-induced artifacts in biological experiments.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions and its application in a typical cell labeling experiment.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and subsequent dilution to a working concentration in an aqueous buffer.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 1-10 mM. For example, for a 10 mM stock solution of this compound (MW: 563.59 g/mol ), dissolve 5.64 mg in 1 mL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Working Solution Preparation:

-

Thaw the DMSO stock solution at room temperature.

-

Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to the final working concentration (typically 5-25 µM). For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of PBS.

-

Vortex briefly to ensure homogeneity.

-

Use the working solution immediately for your experiment.

-

References

A Technical Guide to the Spectroscopic Properties of Fluorescein-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of Fluorescein-PEG2-Azide, a widely used fluorescent probe in bioorthogonal chemistry. The document details its excitation and emission characteristics, offers a comprehensive protocol for spectral measurement, and illustrates key experimental and conceptual workflows.

Core Spectroscopic Properties

This compound is a derivative of the fluorescein fluorophore, featuring a two-unit polyethylene glycol (PEG) spacer and a terminal azide group. This structure makes it ideal for "click chemistry" applications, allowing for the covalent labeling of alkyne-modified biomolecules. The PEG linker enhances aqueous solubility and provides spatial separation between the fluorophore and the target molecule, minimizing potential steric hindrance and quenching effects.

The fluorescence of the fluorescein core is characterized by high absorbance, a strong green emission, and a notable sensitivity to its environment, particularly pH. The spectroscopic data are summarized below.

Table 1: Quantitative Spectroscopic Data for this compound and Related Compounds

| Parameter | Value | Compound | Conditions | Source(s) |

| Excitation Maximum (λex) | 494 nm | This compound | Not specified | [1][2][3] |

| ~495 nm | Azide PEG Fluorescein | Not specified | [4] | |

| 496 nm | 6-FAM Azide | 50 mM PBS, pH 9 | [5] | |

| Emission Maximum (λem) | 517 nm | This compound | Not specified | [1][2][3] |

| ~515 nm | Azide PEG Fluorescein | Not specified | [4] | |

| 516 nm | 6-FAM Azide | 50 mM PBS, pH 9 | [5] | |

| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | 6-FAM Azide | 50 mM PBS, pH 9 | [5] |

| Quantum Yield (Φ) | ~0.5 | Fluorescein Isothiocyanate (FITC) | Not specified | [6] |

Note: The molar extinction coefficient and quantum yield are provided for structurally similar fluorescein derivatives and serve as reliable estimates. Spectroscopic properties can vary with solvent, pH, and conjugation state.

Detailed Experimental Protocol: Measurement of Excitation and Emission Spectra

This protocol outlines the standard procedure for accurately determining the fluorescence excitation and emission spectra of this compound using a fluorescence spectrophotometer.

2.1 Materials and Reagents

-

Fluorophore: this compound

-

Solvent: High-purity, spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (DMSO) for stock solution; 1X Phosphate-Buffered Saline (PBS) or 100 mM Sodium Borate buffer for working solution).

-

Cuvettes: 1 cm path length quartz fluorescence cuvettes.

-

Instrumentation: Calibrated fluorescence spectrophotometer.

2.2 Instrument Setup

-

Power On: Turn on the spectrophotometer and its light source (typically a Xenon arc lamp). Allow the instrument to warm up for the manufacturer-recommended time (e.g., 30 minutes) to ensure stable output.

-

Slit Widths: Set the excitation and emission monochromator slit widths. A starting point of 2.5 nm to 5 nm is common, providing a balance between spectral resolution and signal intensity.[7]

-

Detector Configuration: Ensure the detector is positioned at a 90° angle to the excitation beam to minimize detection of scattered light.[7]

2.3 Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in an appropriate organic solvent like DMSO.

-

Working Solution: Prepare a dilute working solution from the stock in the desired aqueous buffer (e.g., PBS, pH 7.4). The final concentration should be low enough to ensure the absorbance at the excitation maximum is below 0.1 AU to prevent inner filter effects.[7] A typical concentration for measurement is in the range of 1-5 µM.

-

Blank Sample: Prepare a blank sample containing only the solvent used for the working solution.[7] This is crucial for background subtraction.

-

Handling: Protect all fluorophore solutions from light to prevent photobleaching.[8]

2.4 Measurement Procedure

Part A: Emission Spectrum Measurement

-

Blank Measurement: Place the blank cuvette in the spectrophotometer. Perform a scan across the desired emission wavelength range (e.g., 500 nm to 700 nm) while exciting at 494 nm. Save this as the blank spectrum.

-

Sample Measurement: Replace the blank with the fluorophore sample cuvette.

-

Set Excitation Wavelength: Set the excitation monochromator to the known maximum, 494 nm.[7]

-

Scan Emission: Scan the emission monochromator across a wavelength range that covers the expected emission peak (e.g., 500 nm to 700 nm).

-

Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission profile. The peak of this spectrum is the emission maximum (λem).

Part B: Excitation Spectrum Measurement

-

Set Emission Wavelength: Set the emission monochromator to the maximum wavelength determined in the previous step (e.g., 517 nm).[7]

-

Scan Excitation: Scan the excitation monochromator across a wavelength range that covers the expected absorption (e.g., 400 nm to 510 nm).

-

Data Correction: Use the same blank for background subtraction. The resulting plot of fluorescence intensity versus excitation wavelength is the corrected excitation spectrum, which should closely mirror the absorbance spectrum of the compound.[7] The peak of this spectrum is the excitation maximum (λex).

Mandatory Visualizations

3.1 Experimental Workflow for Spectral Characterization

The following diagram illustrates the step-by-step process for determining the fluorescence spectra of this compound.

Caption: Workflow for determining excitation and emission spectra.

3.2 Relationship Between Absorbance, Excitation, and Emission

This diagram illustrates the fundamental principles of fluorescence, showing the relationship between the energy states involved in light absorption (excitation) and emission.

Caption: Energy diagram showing absorption and fluorescent emission.

References

- 1. This compound | CAS:1146195-72-3 | AxisPharm [axispharm.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound, 1146195-72-3 | BroadPharm [broadpharm.com]

- 4. nanocs.net [nanocs.net]

- 5. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

The Strategic Role of the PEG Spacer in Fluorescein-PEG2-Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and molecular imaging, the thoughtful design of fluorescent probes is paramount to achieving experimental success. Fluorescein-PEG2-Azide, a versatile tool in the researcher's arsenal, combines the bright fluorescence of fluorescein with the precision of azide-alkyne click chemistry. At the heart of this molecule's efficacy lies the often-underestimated polyethylene glycol (PEG) spacer. This technical guide provides a comprehensive examination of the critical role the PEG2 spacer plays in modulating the physicochemical and biological properties of this compound, thereby enhancing its utility in a range of applications.

Core Principles: The Multifaceted Influence of the PEG Spacer

Polyethylene glycol is a hydrophilic and biocompatible polymer composed of repeating ethylene oxide units.[1][2] When incorporated as a spacer in a molecule like this compound, it is not merely an inert linker but an active contributor to the probe's overall performance.[3][4] The PEG2 spacer, consisting of two ethylene glycol units, imparts several key advantages.

A primary function of the PEG spacer is to enhance the hydrophilicity of the entire molecule.[5][6] Fluorescein, while a brilliant fluorophore, possesses a hydrophobic character that can lead to aggregation in aqueous biological environments.[7] The PEG spacer mitigates this by creating a hydration shell, significantly improving water solubility and preventing the formation of non-fluorescent aggregates.[1][8] This enhanced solubility is crucial for reliable and reproducible results in biological assays.[9][10]

Furthermore, the PEG spacer provides steric hindrance , which can be advantageous in several ways.[11][12] It creates physical distance between the fluorescein fluorophore and the azide reactive group, as well as between the probe and a target biomolecule after conjugation. This separation can prevent the bulky fluorescein molecule from interfering with the binding of the conjugated biomolecule to its target.[13][14] It can also reduce non-specific binding of the probe to cellular membranes and other biological surfaces, leading to an improved signal-to-noise ratio in imaging experiments.[4]

The flexibility of the PEG chain also plays a role in optimizing the pharmacokinetics of the bioconjugate.[3] While the short PEG2 spacer has a modest effect compared to longer PEG chains, it contributes to an increased hydrodynamic radius, which can reduce renal clearance and extend the circulation half-life of the conjugated molecule in vivo.[3]

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a fluorescent probe. While this guide focuses on this compound, the following table summarizes representative data based on trends reported in the literature for a hypothetical fluorescently-labeled ligand, illustrating the impact of varying PEG spacer lengths on key performance metrics.

| Performance Metric | No Spacer | Short Spacer (PEG4) | Medium Spacer (PEG8) | Long Spacer (PEG12) |

| Aqueous Solubility | Low (Aggregates) | Moderate | High | Very High |

| Fluorescence Quantum Yield (Φ) | 0.25 | 0.45 | 0.55 | 0.60 |

| Binding Affinity (Kd, nM) | 5.2 | 3.5 | 4.8 | 8.1 |

| Non-Specific Binding | High | Moderate | Low | Very Low |

| In Vivo Tumor Accumulation (%ID/g) | 0.8 | 2.5 | 4.1 | 4.6 |

| Data are representative and synthesized based on trends reported in the literature.[13] The optimal binding affinity is observed with a short PEG4 spacer, while longer spacers show a slight decrease in this hypothetical scenario. Conversely, in vivo performance, as indicated by tumor accumulation, is enhanced with longer PEG spacers, highlighting the trade-offs in probe design.[13] |

Experimental Protocols

The successful application of this compound relies on robust and well-defined experimental protocols. The following are detailed methodologies for key applications.

Protocol 1: Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for fixed cells that have been metabolically labeled with a terminal alkyne-containing precursor.

Materials:

-

Fixed cells on coverslips, metabolically labeled with a terminal alkyne

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Copper(II) Sulfate (CuSO₄) solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (500 mM in water)

-

Sodium Ascorbate solution (100 mM in water, freshly prepared)

-

Nuclear counterstain (e.g., DAPI) (optional)

-

Mounting medium

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store any unused stock solution at -20°C, protected from light.[1]

-

Prepare "Click" Reaction Cocktail: Immediately before use, prepare the reaction cocktail in a microcentrifuge tube by adding the components in the following order:

-

Cell Labeling: Wash the fixed cells twice with PBS. Add the "click" reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[1]

-

Wash: Remove the reaction cocktail. Wash the cells three times with PBS.[1]

-

Counterstaining (Optional): Incubate the cells with a nuclear counterstain such as DAPI for 5-10 minutes. Wash twice with PBS.[1]

-

Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with a standard FITC filter set.[1]

Protocol 2: Bioconjugation to an Alkyne-Modified Protein

This protocol describes the labeling of a protein that has been previously modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Prepare stock solutions of CuSO₄ (100 mM in water), THPTA (500 mM in water), and Sodium Ascorbate (100 mM in water, freshly prepared).

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 20-fold molar excess of this compound.

-

Add THPTA to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 200 µM.

-

Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2 mM.[16][17]

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography using a desalting column equilibrated with an appropriate buffer (e.g., PBS). The labeled protein will elute in the void volume.[2]

-

Characterization: Determine the concentration and degree of labeling of the conjugated protein using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and ~494 nm (for fluorescein).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rheniumbio.co.il [rheniumbio.co.il]

- 5. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. iscientific.org [iscientific.org]

- 9. Fluorescent PEG | AxisPharm [axispharm.com]

- 10. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. interchim.fr [interchim.fr]

A Technical Guide to Fluorescein-PEG2-Azide for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the application of Fluorescein-PEG2-Azide in click chemistry. This versatile fluorescent probe offers a powerful tool for the selective labeling and visualization of biomolecules in a wide range of research and drug development applications. This document provides detailed information on its properties, experimental protocols for its use, and visualizations of relevant workflows and biological pathways.

Introduction to this compound

This compound is a heterobifunctional molecule that combines the bright green fluorescence of fluorescein with the bioorthogonal reactivity of an azide group, connected by a short polyethylene glycol (PEG) linker.[1][2] This structure provides an ideal tool for covalently attaching a fluorescent label to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry".[3]

The fluorescein moiety allows for sensitive detection using standard fluorescence microscopy and instrumentation.[4][5] The hydrophilic PEG2 spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding, making it highly suitable for biological applications.[2][6] Key applications include the labeling and tracking of proteins, nucleic acids, and other biomolecules in living cells and in vitro assays, providing valuable insights into drug distribution, pharmacokinetics, and pharmacodynamics.[7]

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of this compound is crucial for its effective implementation in experimental design. The key physicochemical and spectroscopic characteristics are summarized in the tables below.

| Property | Value | Reference |

| Chemical Name | 1-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea | [2] |

| CAS Number | 1146195-72-3 | [2][4][5] |

| Molecular Formula | C27H25N5O7S | [2][4] |

| Molecular Weight | 563.59 g/mol | [2][4] |

| Appearance | Orange/yellow solid | [8] |

| Solubility | Soluble in DMSO, DMF, DCM, Water, Ethanol, Chloroform | [4][6][8] |

| Storage | Store at -20°C, protected from light | [8] |

| Spectroscopic Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [4][5][6] |

| Emission Maximum (λem) | ~517 nm | [4][5][6] |

| Quantum Yield (Φ) | ~0.90 (for parent fluorescein) | [9] |

| Molar Extinction Coefficient (ε) | ~68,000 M⁻¹cm⁻¹ (for fluorescein-labeled peptides) |

Core Applications in Click Chemistry

This compound is a versatile tool for a variety of click chemistry applications, primarily focused on the fluorescent labeling of alkyne-containing molecules.

Labeling of Biomolecules

The most common application is the covalent labeling of biomolecules such as proteins, peptides, and nucleic acids that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group.[10] This enables researchers to:

-

Visualize and track the localization and trafficking of biomolecules within living cells.

-

Quantify the abundance of specific molecules.

-

Purify and identify labeled molecules from complex mixtures.

Cellular Imaging

In cellular imaging, alkyne-modified metabolic precursors (e.g., amino acids, sugars, or nucleosides) are incorporated into newly synthesized biomolecules by cells. Subsequent reaction with this compound allows for the visualization of these molecules, providing insights into processes such as protein synthesis, glycosylation, and DNA replication.

Drug Development

In drug research and development, this compound can be used to:

-

Track the distribution and localization of alkyne-modified drug candidates in cells and tissues.[7]

-

Develop fluorescently labeled probes for target engagement studies.

-

Be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) as a fluorescently tagged linker.[11]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Peptides

This protocol describes the labeling of an alkyne-modified peptide with this compound.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Sodium Ascorbate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase HPLC (RP-HPLC) system

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-modified peptide in water or a suitable buffer.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

Freshly prepare a 1 M stock solution of sodium ascorbate in water.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified peptide (e.g., to a final concentration of 100 µM)

-

This compound (1.2 to 5 molar equivalents)

-

THPTA or TBTA (5 molar equivalents to CuSO4)

-

CuSO4 (to a final concentration of 1 mM)

-

-

Vortex the mixture briefly.

-

Initiate the reaction by adding sodium ascorbate (to a final concentration of 5 mM).

-

Vortex the reaction mixture thoroughly.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification of the Labeled Peptide:

-

Size-Exclusion Chromatography: For peptides larger than 1 kDa, a desalting column can be used to separate the labeled peptide from unreacted dye and catalyst. Equilibrate the column with PBS and apply the reaction mixture. The labeled peptide will elute in the void volume.

-

Reverse-Phase HPLC: For high-purity applications, RP-HPLC is recommended. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

-

Characterization:

-

Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

-

Determine the concentration of the labeled peptide by measuring the absorbance of fluorescein at 494 nm.

-

Protocol for Fluorescent Labeling of Intracellular Proteins in Fixed Cells

This protocol outlines the labeling of alkyne-containing proteins in fixed cells.

Materials:

-

Cells cultured on coverslips

-

Alkyne-containing metabolic label (e.g., L-azidohomoalanine for protein synthesis)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

This compound

-

Click chemistry reaction buffer (e.g., PBS containing 1 mM CuSO4, 5 mM sodium ascorbate, and 100 µM THPTA or TBTA)

-

Mounting medium with DAPI

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an alkyne-containing metabolic label for a desired period to allow for incorporation into biomolecules.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click chemistry reaction buffer immediately before use.

-

Add the click reaction buffer containing this compound (typically 1-10 µM) to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging:

-

Visualize the fluorescently labeled proteins using a fluorescence microscope with standard FITC/GFP filter sets.

-

Visualization of Biological Processes and Workflows

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships.

Click Chemistry Labeling Workflow

Caption: General workflow for labeling biomolecules using this compound via click chemistry.

Cellular Imaging Experimental Workflow

Caption: Workflow for cellular imaging of alkyne-labeled biomolecules.

Conceptual Pathway for Visualizing Protein-Protein Interactions

Caption: Visualizing protein interactions with this compound.

References

- 1. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | CAS:1146195-72-3 | AxisPharm [axispharm.com]

- 6. This compound, 1146195-72-3 | BroadPharm [broadpharm.com]

- 7. Fluorescein-PEG-azide | AxisPharm [axispharm.com]

- 8. nanocs.net [nanocs.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Fluorescein-PEG2-Azide: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features and applications of Fluorescein-PEG2-Azide, a versatile fluorescent labeling reagent crucial for a wide range of bioconjugation applications. This document provides a detailed overview of its properties, experimental protocols for its use in "click chemistry," and visual representations of key workflows to empower researchers in their scientific endeavors.

Core Features of this compound

This compound is a heterobifunctional molecule that integrates three key components: a fluorescent reporter (fluorescein), a polyethylene glycol (PEG) spacer, and a reactive azide group. This combination of features makes it an invaluable tool for the precise and efficient labeling of biomolecules.

-

Fluorescein Moiety : As a widely recognized green fluorescent dye, fluorescein provides a robust and sensitive method for detection in various applications, including fluorescence microscopy and flow cytometry.

-

PEG2 Spacer : The short diethylene glycol spacer enhances the water solubility of the molecule. This hydrophilic linker also reduces steric hindrance during conjugation, allowing for more efficient labeling of target biomolecules.

-

Azide Group : The terminal azide (N₃) group is a key component for bioorthogonal chemistry. It allows for a highly specific and efficient covalent reaction with alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal nature ensures that the labeling reaction is highly selective and does not interfere with native biological functional groups.

These features make this compound a powerful reagent for tracking and monitoring drugs in living systems, providing valuable insights into their distribution, efficacy, pharmacokinetics, and pharmacodynamics.[1]

Quantitative Data

The following table summarizes the key quantitative properties of this compound:

| Property | Value |

| Molecular Formula | C₂₇H₂₅N₅O₇S |

| Molecular Weight | 563.6 g/mol [2] |

| CAS Number | 1146195-72-3[2] |

| Excitation Maximum (λex) | ~494 nm[2] |

| Emission Maximum (λem) | ~517 nm[2] |

| Purity | Typically ≥95% - 96%[2] |

| Solubility | Soluble in DMSO, DMF, DCM[2][3] |

| Storage Conditions | -20°C, protected from light[2] |

Experimental Protocols

The primary application of this compound is the labeling of alkyne-modified biomolecules via copper(I)-catalyzed click chemistry. Below are detailed protocols for the preparation of reagents and the labeling of proteins and cells.

Preparation of Stock Solutions

-

This compound Stock Solution : Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM. Store any unused stock solution at -20°C, protected from light.

-

Copper(II) Sulfate (CuSO₄) Stock Solution : Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Ligand (THPTA or TBTA) Stock Solution :

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) : Prepare a 200 mM stock solution in deionized water. THPTA is recommended for reactions in aqueous buffers due to its high water solubility.

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) : Prepare a 10 mM stock solution in DMSO.

-

-

Sodium Ascorbate Stock Solution : Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment as it is prone to oxidation.

Protocol for Labeling Alkyne-Modified Proteins

This protocol describes the general procedure for labeling a protein that has been previously modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS)

-

This compound stock solution (10 mM in DMSO)

-

CuSO₄ stock solution (100 mM)

-

THPTA stock solution (200 mM)

-

Sodium Ascorbate stock solution (100 mM, freshly prepared)

-

Purification column (e.g., desalting column)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein with a 4-50 molar excess of the this compound stock solution.

-

Add the THPTA ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

-

Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol for Fixed-Cell Labeling

This protocol is for labeling fixed cells that have been metabolically engineered to incorporate an alkyne-containing molecule into their biomolecules.

Materials:

-

Fixed cells on coverslips

-

Phosphate-buffered saline (PBS)

-

"Click" reaction cocktail (prepare immediately before use)

-

Nuclear counterstain (e.g., DAPI) (optional)

-

Mounting medium

"Click" Reaction Cocktail Preparation (per coverslip):

-

To a microcentrifuge tube, add the following in order:

-

PBS to the final volume

-

This compound stock solution (final concentration 1-10 µM)

-

CuSO₄ solution (final concentration 100-200 µM)

-

THPTA solution (final concentration 500 µM - 1 mM)

-

Sodium ascorbate solution (final concentration 1-2 mM)

-

-

Vortex briefly to mix.

Procedure:

-

Wash the fixed cells twice with PBS.

-

Add the freshly prepared "click" reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[2]

-

Remove the reaction cocktail and wash the cells three times with PBS.[2]

-

(Optional) Incubate the cells with a nuclear counterstain such as DAPI for 5-10 minutes. Wash twice with PBS.[2]

-

Mount the coverslips on microscope slides using an appropriate mounting medium and image using a fluorescence microscope with a suitable filter set for fluorescein.[2]

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and experimental workflows associated with the use of this compound for bioconjugation.

Caption: Core components of the this compound molecule.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: General experimental workflow for bioconjugation.

References

Fluorescein-PEG2-Azide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fluorescein-PEG2-Azide, a key reagent for researchers, scientists, and professionals in drug development. It details the molecule's properties, its application in bioorthogonal chemistry, and provides a comprehensive experimental protocol for its use in labeling biomolecules.

Core Molecular Attributes

This compound is a versatile chemical tool characterized by its fluorescent fluorescein core, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group. This combination of features makes it highly valuable for a range of biological applications, particularly in "click chemistry" for the labeling and detection of biomolecules.

Below is a summary of its key quantitative data:

| Property | Value | References |

| Chemical Formula | C27H25N5O7S | [1][2][][4] |

| Molecular Weight | ~563.6 g/mol | [1][2][][4] |

| CAS Number | 1146195-72-3 | [1][2][][4] |

| Excitation Maximum (λex) | ~494 nm | [1][] |

| Emission Maximum (λem) | ~517 nm | [1][] |

| Purity | ≥95% | [2][4] |

| Solubility | Soluble in DMSO, DMF, DCM | [1][] |

| Storage Conditions | -20°C, protect from light | [2][] |

Principle of Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily utilized in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the specific and efficient covalent labeling of biomolecules that have been modified to contain an alkyne group.[5] The azide group of this compound reacts with the terminal alkyne on the target biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][6] The hydrophilic PEG spacer enhances solubility in aqueous media and minimizes steric hindrance during the conjugation process.[][7]

Experimental Protocol: Labeling of Alkyne-Modified Biomolecules

This protocol provides a general methodology for the labeling of alkyne-modified biomolecules, such as proteins or nucleic acids, with this compound.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Triethylammonium acetate buffer (2 M, pH 7.0)

-

Ascorbic acid (50 mM in water, freshly prepared)

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Deionized water

-

Inert gas (e.g., argon or nitrogen)

-

Acetone or ethanol for precipitation

-

Purification system (e.g., RP-HPLC or PAGE)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a 50 mM stock solution of ascorbic acid in deionized water. This solution should be made fresh for each experiment.

-

Prepare a 10 mM stock solution of the copper(II)-TBTA complex in 55% DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in water.

-

Add 2 M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex to mix.

-

Add the 10 mM this compound stock solution to the reaction mixture. The final concentration of the azide should be in a 1.5 to 10-fold molar excess to the alkyne-modified biomolecule. Vortex to mix.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared 50 mM ascorbic acid stock solution to the reaction mixture to a final concentration of 0.5 mM. Vortex briefly.

-

Degas the solution by bubbling with an inert gas (argon or nitrogen) for 30 seconds to remove oxygen, which can interfere with the copper(I) catalyst.

-

Add the 10 mM copper(II)-TBTA stock solution to the reaction mixture to a final concentration of 0.5 mM.

-

Flush the headspace of the tube with the inert gas and cap it tightly.

-

-

Incubation:

-

Vortex the reaction mixture thoroughly.

-

Incubate the reaction at room temperature overnight. If precipitation is observed, the mixture can be heated to 80°C for 3 minutes and vortexed to redissolve the precipitate.

-

-

Purification of the Labeled Biomolecule:

-

Precipitate the labeled biomolecule by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA and proteins).

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled biomolecule.

-

Carefully discard the supernatant.

-

Wash the pellet with cold acetone or ethanol, and centrifuge again.

-

Discard the supernatant and allow the pellet to air dry.

-

Further purify the labeled biomolecule using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the labeling of an alkyne-modified biomolecule with this compound using the CuAAC reaction.

Caption: Workflow for labeling alkyne-modified biomolecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. nanocs.net [nanocs.net]

- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 1146195-72-3 | BroadPharm [broadpharm.com]

Safety and Handling of Azide-Containing Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety considerations and handling procedures for azide-containing compounds. Azides are invaluable reagents in research and drug development, notably in "click chemistry," bioconjugation, and as precursors to amines. However, their energetic nature and potential toxicity demand rigorous safety protocols. This document outlines the inherent hazards, stability assessment, safe handling practices, and emergency procedures associated with both inorganic and organic azides.

Understanding the Hazards of Azide Compounds

Azide-containing compounds are characterized by the presence of the azido group (-N₃). This functional group is energy-rich and can render the molecule susceptible to rapid decomposition, potentially leading to an explosion. The primary hazards associated with azides are their explosive potential and toxicity.

1.1. Explosive Hazards

Both organic and inorganic azides can be sensitive to heat, shock, friction, and pressure, leading to explosive decomposition with minimal energy input.[1][2] The decomposition of azides releases a large volume of nitrogen gas, which is the driving force behind their explosive nature.[1]

-

Inorganic Azides: Heavy metal azides, such as lead azide, silver azide, and copper azide, are notoriously shock-sensitive and are used as primary explosives.[1][3] The formation of these highly explosive salts is a significant risk when handling sodium azide in the presence of heavy metals. It is crucial to avoid contact between azide solutions and metal components like spatulas, drainpipes (lead or copper), or metal containers.[4][5] Alkali metal azides like sodium azide (NaN₃) are more stable but will decompose explosively when heated to high temperatures.[1]

-

Organic Azides: The stability of organic azides varies greatly depending on their molecular structure.[2] Small organic azides with a high nitrogen-to-carbon ratio are particularly dangerous and prone to violent decomposition.[6] Factors influencing the stability of organic azides are discussed in detail in Section 2.

1.2. Toxicity Hazards

-

Inorganic Azides: Sodium azide is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[7] Its toxicity is comparable to that of cyanide.[6] Sodium azide acts as a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[8] Exposure to even small amounts can cause symptoms such as dizziness, headache, nausea, and rapid heart rate, while larger exposures can lead to convulsions, respiratory failure, and death.[7]

-

Hydrazoic Acid: A significant hazard associated with azide salts is the formation of hydrazoic acid (HN₃) upon contact with acids.[5] Hydrazoic acid is a highly toxic, volatile, and explosive liquid.[7] Therefore, it is imperative to prevent the mixing of azide-containing waste with acidic waste streams.[5]

-

Organic Azides: While toxicological data for many organic azides is limited, it is prudent to handle them with the same precautions as sodium azide due to the potential for the release of hydrazoic acid upon decomposition and their structural similarity to other toxic compounds.

Stability Assessment of Organic Azides

Before synthesizing or handling a new organic azide, a thorough risk assessment of its stability is mandatory. Two key guidelines are widely used to predict the potential explosive hazard of an organic azide.

2.1. Carbon-to-Nitrogen (C/N) Ratio

A primary indicator of the stability of an organic azide is the ratio of carbon and oxygen atoms to nitrogen atoms in the molecule. The following formula is used for this assessment:

(Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) [9][10]

The stability and recommended handling procedures based on this ratio are summarized in the table below.

| (NC + NO) / NN Ratio | Stability Assessment & Handling Recommendations |

| < 1 | Extremely Unstable: Should never be isolated. Can only be generated in-situ as a transient intermediate and must be the limiting reagent in the reaction (maximum quantity: 1 g).[9][10] |

| 1 to 3 | High Risk: Can be synthesized and isolated but must be stored in solution (<1M) at or below room temperature. The maximum quantity that should be handled is 5 g.[9][10] |

| ≥ 3 | Lower Risk: Considered the minimum ratio for isolating and storing in pure form. For example, n-nonyl azide (C/N ratio = 3) can be stored in quantities up to 20 g.[9][10] |

2.2. The "Rule of Six"

Another useful guideline is the "Rule of Six," which states that a compound is generally considered to be relatively safe to handle if there are at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo).[2] This provides sufficient dilution of the energetic group within the molecule to reduce its explosive potential.

A decision tree for assessing the stability of a new organic azide is presented below.

Quantitative Data on Azide Stability

The following tables summarize key quantitative data regarding the thermal stability and decomposition of various azide compounds. This information is crucial for conducting a thorough risk assessment before any experimental work.

Table 1: Thermal Decomposition of Alkali Metal Azides

| Compound | Formula | Decomposition Temperature (°C) |

| Sodium Azide | NaN₃ | 275 |

| Potassium Azide | KN₃ | 355 |

| Rubidium Azide | RbN₃ | 395 |

| Cesium Azide | CsN₃ | 390 |

| Data sourced from[1] |

Table 2: Thermal Stability and Decomposition Energy of Sulfonyl Azides

| Compound | Abbreviation | Onset Temperature (Tonset, °C) | Enthalpy of Decomposition (ΔHd, kJ/mol) |

| Methanesulfonyl Azide | MsN₃ | 126 | -226 |

| Toluenesulfonyl Azide | TsN₃ | 134 | -205 |

| p-Acetamidobenzenesulfonyl Azide | p-ABSA | 139 | -186 |

| 4-Nitrobenzenesulfonyl Azide | 134 | -226 | |

| 2-Naphthalenesulfonyl Azide | 134 | -193 | |

| Data represents a selection from a broader dataset and is sourced from[11][12]. Note that values can vary depending on the analytical method (e.g., DSC) and experimental conditions. |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling practices is paramount when working with azide-containing compounds.

4.1. Engineering Controls

-

Fume Hood: All work with azides, especially volatile or dusty compounds and reactions that may produce hydrazoic acid, must be conducted in a certified chemical fume hood.[7]

-

Blast Shield: A blast shield should be used for all reactions involving azides, particularly when working with new compounds, on a larger scale, or when heating.[7]

-

Designated Area: Establish a designated area within the laboratory for handling azides to prevent cross-contamination.[4]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashes or explosions, chemical splash goggles and a face shield are necessary.[7]

-

Gloves: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Double-gloving is recommended, especially when handling concentrated solutions or pure compounds.[7]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Proper Attire: Long pants and closed-toe shoes are mandatory.

4.3. General Handling Practices

-

Avoid Metal: Never use metal spatulas or other metal utensils to handle azides.[5] Use plastic, ceramic, or Teflon-coated spatulas to prevent the formation of shock-sensitive heavy metal azides.

-

Avoid Friction and Shock: Handle solid azides gently. Avoid grinding, scratching, or subjecting them to any form of friction or impact.[6] Do not use ground-glass joints with azide-containing solutions, as the friction from turning the joint can initiate an explosion.[10]

-

Small Scale: Always start with the smallest possible scale for any new reaction involving azides.[6]

-

No Concentration by Evaporation: Do not concentrate azide-containing solutions using a rotary evaporator or by distillation, as this can lead to the accumulation of explosive residues.[10]

-

Incompatible Materials: Be aware of and avoid contact with materials incompatible with azides. These include:

Storage and Waste Disposal

Proper storage and disposal are critical to preventing accidents involving azide compounds.

5.1. Storage

-

Store azides in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition, shock, or friction.[6]

-

Store synthesized organic azides at or below room temperature and in the dark.[6]

-

Store azides separately from incompatible materials, especially acids and heavy metals.[10]

-

Ensure all containers are clearly labeled with the identity of the azide and appropriate hazard warnings.

5.2. Waste Disposal

-

NEVER dispose of azide-containing waste down the drain.[7] This can lead to the formation of highly explosive metal azides in the plumbing.

-

Collect all azide waste, including dilute solutions and contaminated materials (gloves, paper towels, etc.), in a designated and clearly labeled waste container.[5]

-

Keep azide waste separate from other waste streams, particularly acidic waste.[5]

-

Follow your institution's hazardous waste disposal procedures.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving azide compounds. These protocols should be adapted to the specific requirements of your research and conducted with all necessary safety precautions.

6.1. Synthesis of Benzyl Azide from Benzyl Bromide

This protocol describes a standard SN2 reaction for the synthesis of an organic azide.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMSO.

-

To the stirred solution, add benzyl bromide dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.[13]

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water. This may be an exothermic process.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 portions).

-

Combine the organic extracts and wash them sequentially with water and then with brine.[13]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and carefully remove the solvent under reduced pressure. Do not use a rotary evaporator to dryness. It is safer to leave the product as a solution in a suitable solvent for storage.

6.2. Staudinger Reaction: Reduction of an Azide to an Amine

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines.

Materials:

-

Organic azide

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the organic azide in THF in a round-bottom flask.

-

Add triphenylphosphine (typically 1.1-1.5 equivalents) to the solution at room temperature.

-

The reaction mixture is often stirred at room temperature or gently heated (e.g., to 50-65 °C).[8] Evolution of nitrogen gas is typically observed.

-

After the reaction is complete (as monitored by TLC or other analytical methods), add water to hydrolyze the intermediate aza-ylide.

-

Stir the mixture until the hydrolysis is complete.

-

The product amine can then be isolated by standard workup procedures, such as extraction and chromatography. The main byproduct is triphenylphosphine oxide, which can sometimes be challenging to remove completely.

6.3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "click chemistry," is a highly efficient and widely used reaction for forming a 1,2,3-triazole linkage.

Materials:

-

Organic azide

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)

Procedure:

-

In a reaction vessel, dissolve the organic azide and the terminal alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed as the Cu(II) is reduced to the active Cu(I) catalyst.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.[14]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction or other purification methods. For bioconjugation reactions, purification may involve size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[15]

References

- 1. ClinPGx [clinpgx.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. campus.kennesaw.edu [campus.kennesaw.edu]

- 8. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 14. Zidovudine - Wikipedia [en.wikipedia.org]

- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Pivotal Role of the Linker